

Initial Cellular Impact and Mechanistic Profile of NF764

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NF764. The information presented herein is intended for researchers, scientists, and drug development professionals. It is crucial to note that no formal toxicological studies in animal models or humans have been published to date. The data is based on cellular and mechanistic studies and should not be interpreted as a comprehensive toxicity screening.

Introduction

NF764 has been identified as a potent, covalent degrader of β-catenin (CTNNB1), a key component of the Wnt signaling pathway, which is frequently dysregulated in various cancers. [1][2] This technical guide provides a summary of the initial characterization of **NF764**, focusing on its mechanism of action, effects on cellular protein levels, and the experimental protocols used for its evaluation. While not a formal toxicity report, this information provides foundational insights into its cellular activity and selectivity.

Quantitative In Vitro Data

The following table summarizes the key quantitative parameters of **NF764**'s activity in cellular models.



Parameter	Cell Line	Value	Description
DC50	HT29	3.5 nM	The concentration of NF764 that results in 50% degradation of the target protein (β-catenin).[1]
Dmax	HT29	81%	The maximum percentage of β- catenin degradation achieved with NF764 treatment.[1]
Cytotoxicity	HT29	Not acutely cytotoxic	NF764 did not show acute cytotoxic effects in HT29 cells at the concentrations tested. [1]
Proteomic Selectivity	HT29	Relatively Selective	Quantitative proteomic analysis of ~6400 proteins showed that NF764 treatment (>2-fold change) resulted in the significant loss of CTNNB1 and only 36 other proteins.[1]

Impact on Wnt Signaling Pathway

NF764's degradation of β -catenin leads to a functional inhibition of the Wnt signaling pathway. This is evidenced by the significant downregulation of the mRNA levels of several known β -catenin target genes.[1]



Target Gene	Effect
MYC	Downregulated
S100A6	Downregulated
AXIN2	Downregulated
CCND1	Downregulated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

- Cell Lines:
 - HT29 (human colorectal adenocarcinoma) cells were cultured in DMEM.[3]
 - HEK293 cells engineered to express β-catenin with an N-terminal HiBiT tag were also used.[2][3]
- Culture Conditions:
 - Media was supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% glutamine.
 - Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[3]
- Compound Treatment:
 - For degradation studies, cells were treated with varying concentrations of NF764 or DMSO as a vehicle control for specified durations (e.g., 6 or 24 hours).[1][2]
 - For proteasome-dependence assays, cells were pre-treated with the proteasome inhibitor bortezomib (1 μM) for 1 hour before the addition of NF764.[1]

Western Blotting for Protein Degradation

• Lysate Preparation: Following treatment, cells were harvested and lysed.



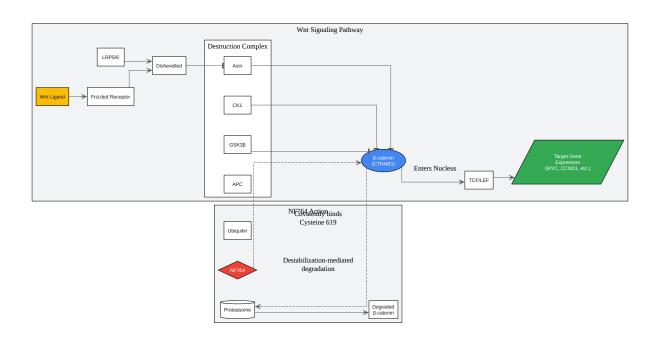
- Protein Quantification: Total protein concentration in the lysates was determined.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
- Immunoblotting: Membranes were probed with primary antibodies specific for β-catenin and a loading control (e.g., GAPDH).
- Detection: Secondary antibodies conjugated to a detectable marker were used for visualization.
- Quantification: Densitometry was used to quantify protein band intensities to determine the extent of degradation relative to the loading control.

TMT-based Quantitative Proteomic Profiling

- Sample Preparation: HT29 cells were treated with either DMSO or NF764 (10 nM) for 4 hours.[1]
- Lysis and Digestion: Cells were lysed, and the proteins were digested into peptides.
- TMT Labeling: Peptides from each condition were labeled with tandem mass tags (TMT).
- LC-MS/MS Analysis: The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The relative abundance of proteins between the NF764-treated and DMSOtreated samples was determined by analyzing the TMT reporter ion intensities.

Mandatory Visualizations Signaling Pathway and Mechanism of Action



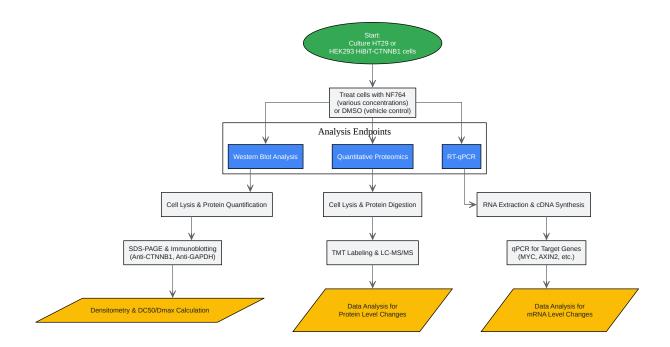


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Caption: Mechanism of **NF764**-mediated β -catenin degradation within the Wnt signaling pathway.

Experimental Workflow



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Caption: Workflow for evaluating the cellular effects and mechanism of action of NF764.



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References

- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Covalent Degrader of the Oncogenic Transcription Factor β-Catenin PMC [pmc.ncbi.nlm.nih.gov]
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